4-O-Methyl-D-glucose

Overview

Description

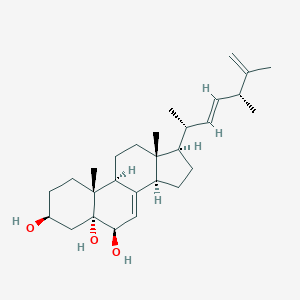

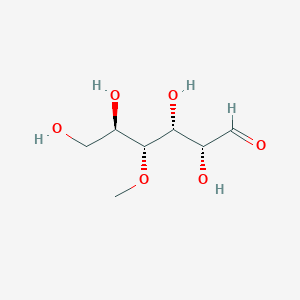

4-O-Methyl-D-glucose is a glucose derivative that has shown significant effectiveness in unraveling the intricate mechanisms of glucose transporters and their influence on glucose metabolism . It is a monosaccharide with the molecular formula C7H14O6 and a molecular weight of 194.18 .

Molecular Structure Analysis

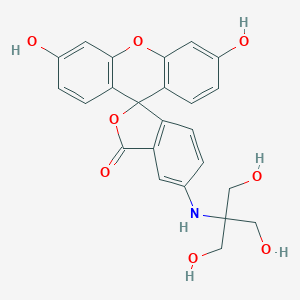

The molecular structure of this compound consists of a glucose molecule with a methoxy group (-OCH3) attached to the 4th carbon . The InChI Key is GQYKSISLCPUNJT-BDVNFPICSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 456.9±45.0 °C, a density of 1.394±0.06 g/cm3, and a pKa of 12.42±0.20 .

Scientific Research Applications

Brain Tumor Detection

4-O-Methyl-D-glucose analogs, like 3-O-Methyl-D-glucose (3-OMG), are studied for their potential as CEST-contrast agents in tumor detection, particularly for malignant brain tumors. This research compares their effectiveness with D-glucose in detecting brain tumors (Sehgal et al., 2018).

Blood-Brain Barrier Transport

Studies on 3-O-Methyl-D-glucose, a structural analog, have focused on its use in understanding blood-brain barrier transport and hexose distribution in the brain. It's crucial that these analogs remain chemically unaltered in the tissues for accurate transport studies (Jay et al., 1990).

Sugar Transport in Organisms

Research on Neurospora crassa, a model organism, shows that 3-O-Methyl-D-glucose is a substrate for glucose transport systems. This analog cannot be phosphorylated like D-glucose, offering insights into the facilitated diffusion transport and ATP-dependent phosphorylation in glucose metabolism (Scarborough, 1970).

Diabetes Research

Machine learning and data mining methods in diabetes research have leveraged glucose and its analogs to predict and diagnose diabetic complications. These studies focus on genetic backgrounds, environmental factors, and healthcare management related to diabetes mellitus (DM), using glucose as a key biomarker (Kavakiotis et al., 2017).

Synthesis of Mirror-Image Carbohydrates

Research into the synthesis of unnatural enantiomers of carbohydrates, using compounds like methyl D-glucoside and D-glucose pentaacetate, has implications for the synthesis and study of this compound analogs. This contributes to understanding the biochemical properties of mirror-image sugars (Boulineau & Wei, 2004).

Imaging Glucose Transport in Brain

Studies using 3-O-Methyl-D-glucose with MRI techniques like chemical exchange-sensitive spin-lock at high magnetic fields have been used to image glucose transport in both normal and ischemic brains. This research provides insights into brain glucose metabolism and potential applications in stroke and neurology (Jin et al., 2017).

Plant Defense Mechanisms

2-[¹⁸F]fluoro-2-deoxy-d-glucose (¹⁸FDG), a glucose analog, has been used to study glycoside biosynthesis in plants as a response to defense induction. This novel application in plant science offers insights into carbohydrate allocation and plant responses to environmental stimuli (Ferrieri et al., 2012).

Novel Method for this compound Preparation

A novel method for the preparation of this compound and its glucuronic acid counterpart has been developed from the acid hydrolysis product of hemicellulose of Populustacamahacca Mill. This provides a new pathway for synthesizing these sugars (Gorin, 1957).

Safety and Hazards

When handling 4-O-Methyl-D-glucose, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 4-O-Methyl-D-glucose research could involve its potential applications in the development of carbohydrate-containing therapeutics. This could include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . Additionally, the use of this compound in dynamic glucose-enhanced (DGE) MRI for cancer detection is also a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 4-O-Methyl-D-glucose are the enzymes AxyAgu115A , a GH115 α-glucuronidase from Amphibacillus xylanus, and GOOX-Y300A , an AA7 gluco-oligosaccharide oxidase from Sarocladium strictum . These enzymes play a crucial role in the biochemical conversion of glucuronoxylan, a major form of hemicellulose present in wood and agricultural fiber .

Mode of Action

The enzyme AxyAgu115A releases almost all 4-O-methyl-D-glucuronic acid from glucuronoxylan . Following this, the GOOX-Y300A variant converts 4-O-methyl-D-glucuronic acid to the corresponding glucaric acid . Both enzymes work effectively at alkaline conditions that increase xylan solubility .

Biochemical Pathways

The action of this compound affects the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid (GlcA), ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans . In this pathway, glucose-6-phosphate (G6P) formed from glucose is isomerized into glucose-1-phosphate (G1P) by phosphoglucomutase .

Pharmacokinetics

The enzymatic pathway developed for its conversion requires only two enzymes and avoids the supplementation of costly cofactors . This suggests that the compound’s ADME properties and bioavailability may be influenced by the efficiency of these enzymes and the conditions under which they operate.

Result of Action

The result of the action of this compound is the production of glucaric acid, a value-added chemical with potential applications as a versatile platform chemical, food additive, metal sequestering agent, and therapeutic agent . The yield of glucaric acid in this process was 0.62 g/g 4-O-methyl-D-glucuronic acid .

Action Environment

The enzymes involved in the action of this compound work effectively at alkaline conditions that increase xylan solubility This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Biochemical Analysis

Biochemical Properties

4-O-Methyl-D-glucose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glucuronate esterases (GEs), enzymes that can cleave ester bonds, playing a crucial role in biomass saccharification, which is important for the production of biofuels and biochemical products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with glucuronate esterases, influencing their activity and thus affecting the breakdown of complex carbohydrates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is known to interact with glucuronate esterases in the breakdown of complex carbohydrates .

properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYKSISLCPUNJT-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(CO)O)C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315186 | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4132-38-1 | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 4-O-Methyl-D-glucose?

A: this compound has been identified as a component of the hemicellulose extracted from Populus tacamahacca Mill [] and Populus tremuloïdes []. Specifically, it is obtained by hydrolysis of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose, a constituent of these hemicelluloses.

Q2: Can you describe a novel synthesis method for this compound?

A: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions a "new synthesis" of this compound []. Unfortunately, without access to the full text, the specific steps involved in this synthesis remain unclear.

Q3: How does this compound behave under alkaline conditions?

A: this compound undergoes alkaline degradation, similar to other sugars like cellobiose and maltose []. This degradation process is relevant to the formation of saccharinic acids [] and has been studied in the context of cellulose and amylose degradation as well [].

Q4: How does this compound compare to other sugars in its reaction with 2-anthraquinone-sulfonic acid?

A: One study investigated the reaction of this compound with 2-anthraquinone-sulfonic acid []. This reaction was also performed on other sugars like cellobiose and maltose. While the abstract doesn't specify the results, it indicates the formation of 2-C-carboxyaldoses and aldonic acids as products. Comparing the product yields and reaction kinetics between this compound and other sugars might provide insights into its reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.